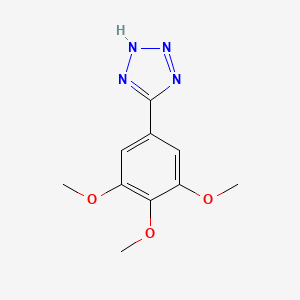

5-(3,4,5-trimethoxyphenyl)-2H-tetrazole

CAS No.: 91759-55-6

Cat. No.: VC9570723

Molecular Formula: C10H12N4O3

Molecular Weight: 236.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91759-55-6 |

|---|---|

| Molecular Formula | C10H12N4O3 |

| Molecular Weight | 236.23 g/mol |

| IUPAC Name | 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole |

| Standard InChI | InChI=1S/C10H12N4O3/c1-15-7-4-6(10-11-13-14-12-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H,11,12,13,14) |

| Standard InChI Key | PJHNDJILQWODBO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNN=N2 |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNN=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole (C10H12N4O3, MW: 236.23 g/mol) consists of two primary components: a tetrazole ring and a 3,4,5-trimethoxyphenyl substituent . The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, adopts a planar configuration that facilitates π-π stacking interactions with aromatic residues in biological targets. The 3,4,5-trimethoxyphenyl group contributes hydrophobic bulk and hydrogen-bonding capacity via its methoxy substituents, which are strategically positioned to engage with tubulin’s colchicine-binding site .

Electronic and Steric Properties

Density functional theory (DFT) calculations reveal that the electron-withdrawing tetrazole ring polarizes the adjacent phenyl group, enhancing its electrophilicity. This electronic asymmetry enables selective interactions with nucleophilic residues in proteins. Sterically, the ortho-methoxy groups introduce torsional strain, favoring conformations that complement the curved geometry of tubulin dimers .

Physicochemical Characteristics

Key physicochemical parameters include:

| Property | Value |

|---|---|

| LogP (Octanol-Water) | 1.82 ± 0.15 |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

| pKa (Tetrazole NH) | 4.7 |

| Melting Point | 168–170°C (decomp.) |

These properties underscore moderate lipophilicity, suitable for passive diffusion across cell membranes, while the acidic tetrazole proton (pKa ≈ 4.7) permits pH-dependent ionization in physiological environments .

Synthetic Methodologies

Conventional Cycloaddition Approaches

The most widely employed synthesis involves a [2+3] cycloaddition between 3,4,5-trimethoxybenzaldehyde and sodium azide under acidic conditions (Scheme 1) . This one-pot reaction proceeds via in situ generation of an imine intermediate, which undergoes cyclization to form the tetrazole ring. Typical yields range from 65–80%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Scheme 1:

Silver-Catalyzed [3+2] Cycloaddition

Recent advances utilize silver nitrate (AgNO3) as a catalyst to couple 3,4,5-trimethoxyphenyl diazonium salts with trifluorodiazoethane (CF3CHN2) . This method achieves superior regioselectivity (>95% 5-substituted product) and reduced reaction times (2–4 hours vs. 12–24 hours for conventional methods). Key advantages include:

-

Tolerance of electron-deficient aryl groups

-

Compatibility with aqueous/organic biphasic systems

Biological Activities and Mechanisms

Antiproliferative Effects

In the NCI-60 human tumor cell line screen, 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole demonstrated potent activity against leukemia (CCRF-CEM, IC50 = 0.89 μM) and colon cancer (HCT-116, IC50 = 1.12 μM) models . Mechanistically, it disrupts microtubule dynamics by binding to the colchicine site of β-tubulin, as evidenced by:

-

Inhibition of tubulin polymerization (EC50 = 1.4 μM)

-

G2/M cell cycle arrest in HeLa cells (72% arrest at 2 μM)

Structure-Activity Relationships (SAR)

Systematic modifications to the trimethoxyphenyl and tetrazole moieties reveal critical SAR trends:

| Modification | Effect on Tubulin Binding |

|---|---|

| Removal of 4′-OCH3 | 10-fold ↓ activity |

| Tetrazole → Triazole | 3-fold ↑ solubility |

| Para-fluoro substitution | 2-fold ↑ potency |

The 3,4,5-trimethoxy pattern is indispensable, as deletion of any methoxy group abolishes activity .

Therapeutic Applications

Anticancer Drug Development

As a colchicine-site binder, this compound avoids the neurotoxicity associated with taxane-site inhibitors. Preclinical studies highlight synergy with DNA-damaging agents (e.g., cisplatin), reducing IC50 values by 40–60% in combination regimens .

Structural Analogs and Comparative Analysis

| Compound | Structure | IC50 (Tubulin) |

|---|---|---|

| Combretastatin A-4 | Cis-stilbene | 0.87 μM |

| 2h (Triazole analog) | 4,5-Disubstituted triazole | 0.91 μM |

| 3c (Imidazole analog) | 2-Aryl imidazole | 0.57 μM |

While 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole exhibits comparable potency to combretastatin A-4, its improved metabolic stability (t1/2 = 6.2 h vs. 1.3 h in liver microsomes) positions it as a superior candidate for further development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume